![molecular formula C16H17ClN2O5S2 B4422487 4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide](/img/structure/B4422487.png)
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide
Overview
Description
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a chlorinated benzene ring
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide acts as an inhibitor of CA IX . By binding to the active site of CA IX, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the tumor microenvironment , particularly the regulation of pH . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that produces a significant amount of protons and leads to a decrease in intracellular pH . CA IX helps to regulate this pH by removing the excess protons. When 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide inhibits CA IX, the protons cannot be removed as efficiently, leading to an acidic environment that is unfavorable for tumor growth .
Result of Action
The inhibition of CA IX by 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide leads to a disruption in pH regulation in tumor cells . This results in an acidic intracellular environment that is unfavorable for tumor cell survival and proliferation . Therefore, the compound has potential antiproliferative effects against tumor cells .
Action Environment
The action of 4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s efficacy, as CA IX is primarily active in more acidic environments . Additionally, factors such as the presence of other proteins or compounds can influence the compound’s stability and interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction. The process begins with the chlorination of benzene to form chlorobenzene, followed by sulfonation to introduce the sulfonamide group. The morpholine ring is then introduced through a nucleophilic substitution reaction with the sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid and nitric acid are employed for sulfonation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is used in the development of advanced materials with specific properties.
Chemical Biology: It serves as a tool for studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The unique combination of the sulfonamide group, morpholine ring, and chlorinated benzene ring distinguishes this compound from other compounds. This structure imparts specific chemical and biological properties that are valuable in various applications .
Properties
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S2/c17-13-4-6-15(7-5-13)25(20,21)18-14-2-1-3-16(12-14)26(22,23)19-8-10-24-11-9-19/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSYAQXZJFBJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


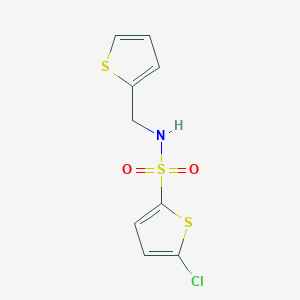
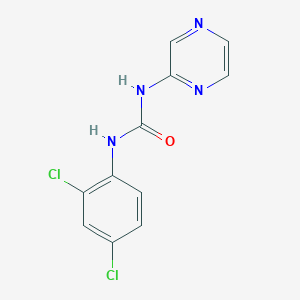
![(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4422421.png)
![methyl 2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4422429.png)
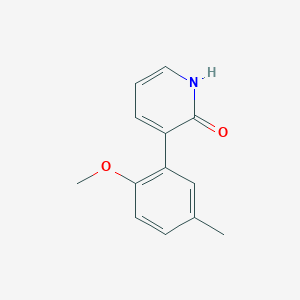
![methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4422441.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4422447.png)
![METHYL 2-[4-(METHYLSULFONYL)PIPERAZINO]ACETATE](/img/structure/B4422452.png)

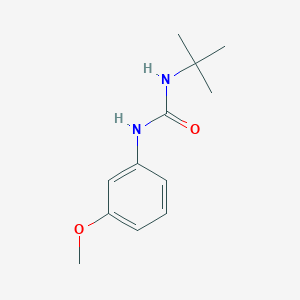
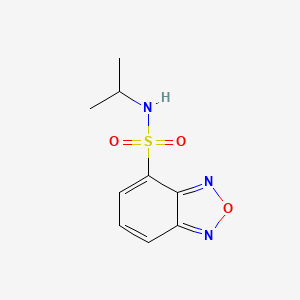
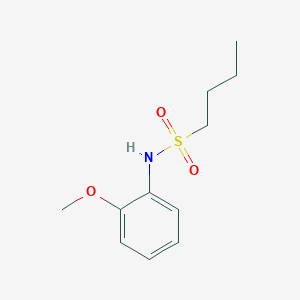
![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4422504.png)
![N-(4-FLUOROPHENYL)-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE](/img/structure/B4422508.png)
